1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride typically involves the reaction of indole derivatives with dimethylaminoethyl groups under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions to form the indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Biological Activity
1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride, often referred to as a derivative of indole, has garnered attention for its potential biological activities, particularly in immunomodulation and cancer treatment. This compound is structurally related to several biologically active molecules and has been studied for its effects on various biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may modulate immune responses by influencing T helper (Th) cells and interleukin production. Specifically, it appears to affect the transcription of interleukin-4 (IL-4), a cytokine crucial for immune response regulation. IL-4 plays a significant role in B cell differentiation and the class switching of immunoglobulins, which is vital for effective immune function .
Biological Activity Overview
The biological activities associated with this compound include:
- Immunomodulation : The compound has shown potential in modulating immune responses, particularly through the regulation of IL-4 production. This modulation can influence the differentiation and activation of various immune cells, including B cells and T cells .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The exact mechanisms remain under investigation, but there is evidence suggesting that it may interact with specific pathways involved in tumor growth .
In Vitro Studies
Several studies have explored the in vitro effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 22.54 | Induction of apoptosis |
A549 | 5.08 | Cell cycle arrest and apoptosis |
HCT116 | 6.48 | Inhibition of proliferation |
These findings indicate a promising profile for anticancer applications, particularly against breast and lung cancer cell lines.
Case Studies
In a notable case study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, enhancing their efficacy while reducing side effects .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKXQXRIXRKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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